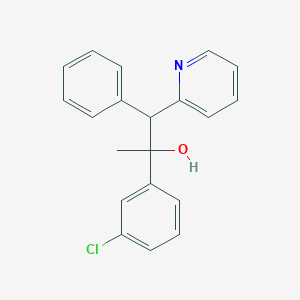
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function.
Scientific Research Applications
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain. 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has also been investigated for its anti-tumor effects in cancer cells, and its ability to modulate immune function makes it a potential immunomodulatory agent. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and immune cells. Activation of these receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to a cascade of intracellular signaling events, resulting in the modulation of various physiological processes.
Biochemical And Physiological Effects
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to modulate various physiological processes, including pain sensation, inflammation, immune function, and neuroprotection. Activation of CB1 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the inhibition of pain sensation and the modulation of mood and appetite. Activation of CB2 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the modulation of immune function and the inhibition of inflammation. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors and the downstream physiological processes they regulate. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been extensively studied in various animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. However, one of the limitations of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potential for off-target effects and toxicity. Careful dose titration and monitoring of physiological parameters is necessary to ensure the safety of experimental subjects.
Future Directions
There are several future directions for the study of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. One potential direction is the development of novel analogs with improved pharmacological properties and reduced toxicity. Another direction is the investigation of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in human clinical trials for its potential therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol and its downstream effects on various physiological processes. Overall, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is a promising candidate for the development of novel therapeutics for various diseases and disorders.
Synthesis Methods
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-pyrrol-1-yl)ethanone with 3-chlorobenzylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. The synthesis method has been optimized to achieve high yields and purity of the final product.
properties
CAS RN |
13997-39-2 |
|---|---|
Product Name |
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
Molecular Formula |
C20H18ClNO |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18ClNO/c1-20(23,16-10-7-11-17(21)14-16)19(15-8-3-2-4-9-15)18-12-5-6-13-22-18/h2-14,19,23H,1H3 |
InChI Key |
SIQJKXNPTOTGHR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Other CAS RN |
13997-39-2 |
synonyms |
1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,R*)-(+-)-isomer 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,S*)-(+-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



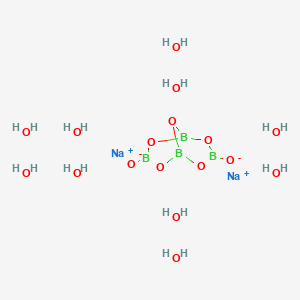
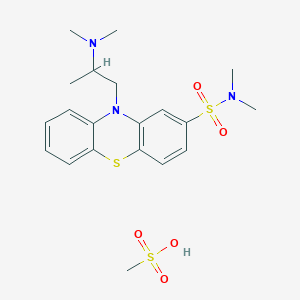
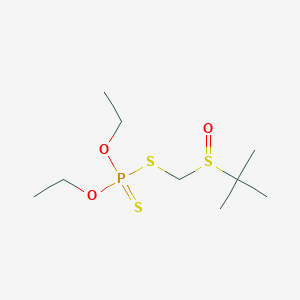
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
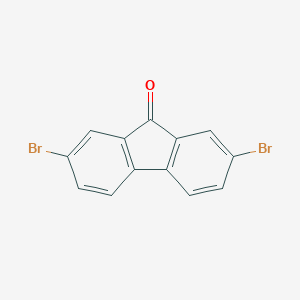
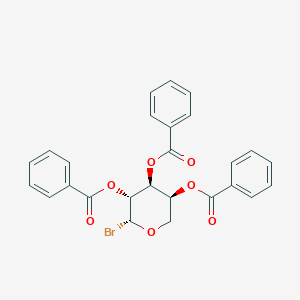
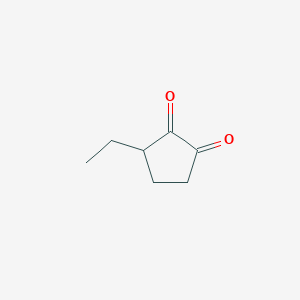
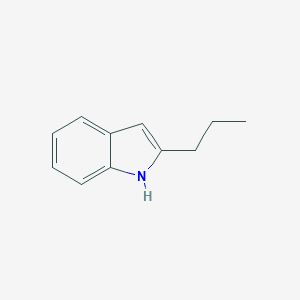
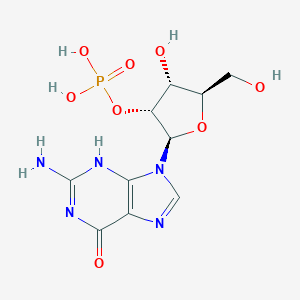
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
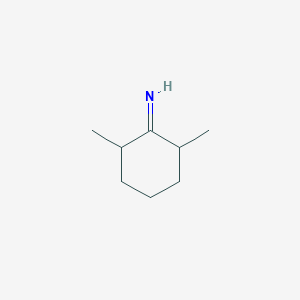
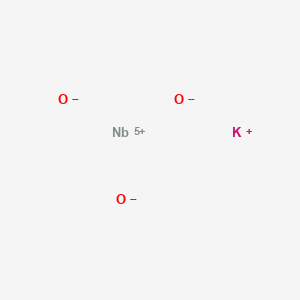
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)